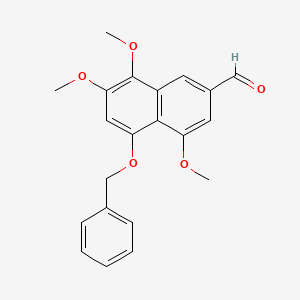
5-(Benzyloxy)-4,7,8-trimethoxynaphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-4,7,8-trimethoxynaphthalene-2-carbaldehyde is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a benzyloxy group, three methoxy groups, and an aldehyde functional group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4,7,8-trimethoxynaphthalene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene core, followed by the introduction of the benzyloxy and methoxy groups. The final step involves the formylation to introduce the aldehyde group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and the use of efficient purification techniques are essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-4,7,8-trimethoxynaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and benzyl chloride (C₆H₅CH₂Cl) are used under basic or acidic conditions.
Major Products
Oxidation: Formation of 5-(Benzyloxy)-4,7,8-trimethoxynaphthalene-2-carboxylic acid.
Reduction: Formation of 5-(Benzyloxy)-4,7,8-trimethoxynaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-4,7,8-trimethoxynaphthalene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4,7,8-trimethoxynaphthalene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzyloxy and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyloxyindole-3-carboxaldehyde
- 5-Benzyloxyindole
- N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide
Uniqueness
5-(Benzyloxy)-4,7,8-trimethoxynaphthalene-2-carbaldehyde is unique due to its specific combination of functional groups and its naphthalene core. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
828940-60-9 |
|---|---|
Molecular Formula |
C21H20O5 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4,7,8-trimethoxy-5-phenylmethoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C21H20O5/c1-23-17-10-15(12-22)9-16-20(17)18(11-19(24-2)21(16)25-3)26-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI Key |
AVIADEMPRBYSBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=CC(=C2OC)OC)OCC3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















